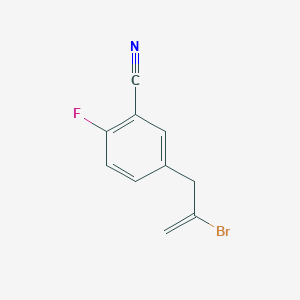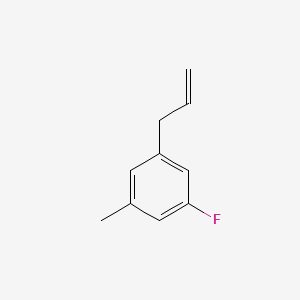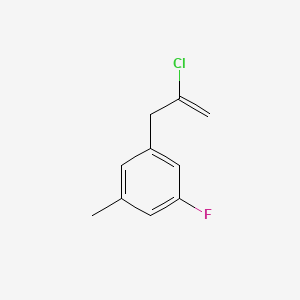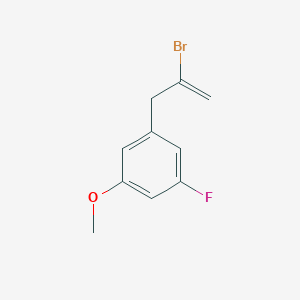![molecular formula C10H8ClF3 B3314788 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene CAS No. 951889-36-4](/img/structure/B3314788.png)
2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene
Overview
Description
2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl group attached to a propene backbone
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylphenyl derivatives, have been found to interact with various biological targets
Mode of Action
It’s known that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets .
Biochemical Pathways
Trifluoromethylphenyl derivatives have been found to be involved in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance metabolic stability, which could potentially affect the compound’s bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-amino-3-[(3-trifluoromethyl)phenyl]-1-propene or 2-thio-3-[(3-trifluoromethyl)phenyl]-1-propene.
Oxidation: Formation of 2-chloro-3-[(3-trifluoromethyl)phenyl]propene oxide or 2-chloro-3-[(3-trifluoromethyl)phenyl]propane-1,2-diol.
Reduction: Formation of 2-chloro-3-[(3-trifluoromethyl)phenyl]propane.
Scientific Research Applications
2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene
- 2-Chloro-3-[(3-trifluoromethyl)phenyl]propane
- 2-Chloro-3-[(3-trifluoromethyl)phenyl]propene oxide
Uniqueness
2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different steric and electronic effects compared to similar compounds, resulting in distinct properties and applications.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDDNDWESQIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)

![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)
![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)
